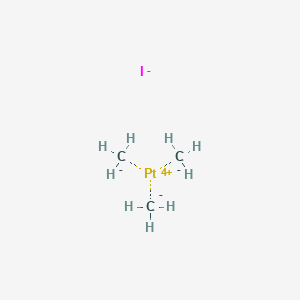
Trimethylplatinum(IV) iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylplatinum(IV) iodide is an organoplatinum complex with the chemical formula ((CH_3)_3PtI). It is a white, air-stable solid and one of the first σ-alkyl metal complexes reported . This compound is notable for its stability and unique structural properties, making it a valuable precursor in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylplatinum(IV) iodide is typically synthesized through the reaction of potassium hexachloroplatinate with methylmagnesium iodide . The process involves treating chloroplatinic acid with an excess of methylmagnesium iodide, resulting in the formation of the trimethylated platinum(IV) complex . This complex can be isolated as a yellow crystalline solid, although it may contain iodine impurities .
Industrial Production Methods: Improvements in the synthesis process have led to the use of potassium hexachloroplatinate and iodomethane, reducing the amount of methylmagnesium iodide required and minimizing byproducts . Additionally, this compound can be formed through ion exchange using potassium iodide, starting from other trimethylplatinum(IV) complexes such as trimethylplatinum(IV) nitrate or trimethylplatinum(IV) sulfate .
Chemical Reactions Analysis
Types of Reactions: Trimethylplatinum(IV) iodide undergoes various chemical reactions, including substitution and reduction reactions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the replacement of the iodide ligand with other ligands such as halides or pseudohalides (e.g., fluoride, bromide, chloride, hydroxide, azide, thiocyanate, and methylthio).
Reduction Reactions: The compound can be reduced to form different platinum-containing species, often using reducing agents like hydrogen or hydrosilanes.
Major Products: The major products formed from these reactions include various organoplatinum complexes that are used as catalysts in hydrosilylation and other industrial processes .
Scientific Research Applications
Trimethylplatinum(IV) iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trimethylplatinum(IV) iodide exerts its effects involves its ability to form stable complexes with various ligands. The compound’s molecular targets include other metal centers and organic molecules, facilitating the formation of new organometallic compounds . The pathways involved often include ligand exchange and reduction processes, leading to the formation of catalytically active species .
Comparison with Similar Compounds
- Trimethylplatinum(IV) chloride
- Trimethylplatinum(IV) bromide
- Trimethylplatinum(IV) fluoride
- Trimethylplatinum(IV) hydroxide
- Trimethylplatinum(IV) azide
- Trimethylplatinum(IV) thiocyanate
- Trimethylplatinum(IV) methylthio
Comparison: Trimethylplatinum(IV) iodide is unique due to its stability and the specific structural arrangement of its platinum and iodide atoms. Unlike its halide and pseudohalide analogues, this compound forms a cubane-type cluster with four octahedral platinum(IV) centers linked by four iodides as triply bridging ligands . This unique structure contributes to its stability and makes it a valuable precursor in various chemical syntheses .
Properties
Molecular Formula |
C3H9IPt |
|---|---|
Molecular Weight |
367.09 g/mol |
IUPAC Name |
carbanide;platinum(4+);iodide |
InChI |
InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+4/p-1 |
InChI Key |
JSTIKHCIFZLSHQ-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[I-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12452863.png)
![1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12452873.png)
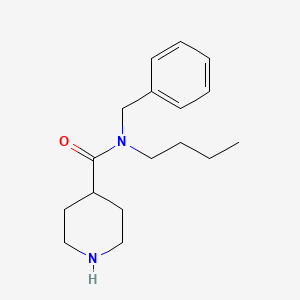
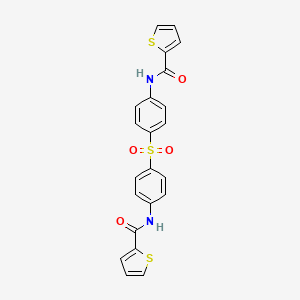
![2,2,2-trichloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B12452878.png)
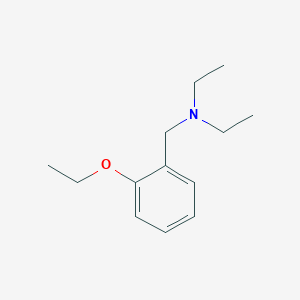
![N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B12452881.png)
![5-[[4-(dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B12452893.png)
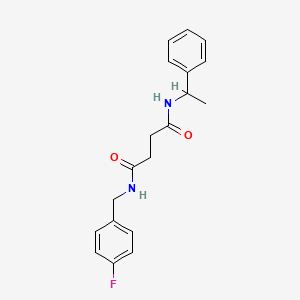
![1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12452908.png)
![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)
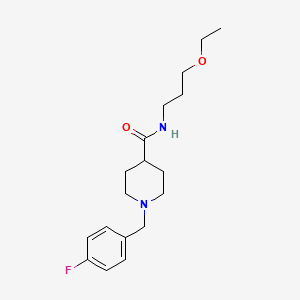
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)

